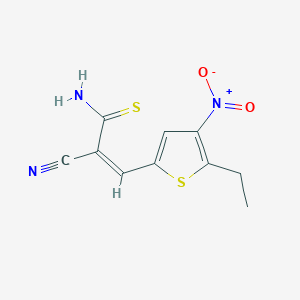![molecular formula C17H16Cl3N3O3 B4884571 N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide](/img/structure/B4884571.png)
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide, also known as BVT.2733, is a small molecule inhibitor that has shown promise in the treatment of various types of cancer. 2733.
Wirkmechanismus
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide works by inhibiting the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the regulation of various cellular processes, including cell growth and proliferation. By inhibiting NMT, N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide disrupts the signaling pathways that promote cancer cell growth and division, leading to the death of cancer cells.
Biochemical and Physiological Effects
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. In addition, N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide has been shown to inhibit the formation of new blood vessels that supply nutrients to cancer cells, a process known as angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide is its specificity for cancer cells, which reduces the risk of side effects. In addition, N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide has been shown to be effective in combination with other cancer treatments, which may enhance its therapeutic potential. However, one limitation of N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide is its relatively short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several potential future directions for the development of N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide, which may help to identify patients who are most likely to benefit from treatment. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide in humans.
Synthesemethoden
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide can be synthesized using a multistep process involving the reaction of 2-nitrobenzoyl chloride with N-benzyl-N-methylamine, followed by the reaction with 2,2,2-trichloroethyl chloroformate. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer. In addition, N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Eigenschaften
IUPAC Name |
N-[1-[benzyl(methyl)amino]-2,2,2-trichloroethyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3N3O3/c1-22(11-12-7-3-2-4-8-12)16(17(18,19)20)21-15(24)13-9-5-6-10-14(13)23(25)26/h2-10,16H,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDLRDGJEPIQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine](/img/structure/B4884493.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4884494.png)
![3-[(4-bromo-2-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4884497.png)

![5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4884520.png)
![N-[3-(4-chlorophenoxy)benzyl]-5-indanamine](/img/structure/B4884526.png)

![5-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-2-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4884549.png)
![5-({[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)isophthalic acid](/img/structure/B4884551.png)
![methyl {5-[3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate dihydrochloride hydrate](/img/structure/B4884558.png)
![(2-methoxy-4-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4884566.png)
![3-chloro-N-cyclopentyl-4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4884574.png)
